molecular formula C22H28N2O6S B2389792 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide CAS No. 922066-74-8

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide

Cat. No.: B2389792
CAS No.: 922066-74-8
M. Wt: 448.53
InChI Key: TVHLTRYUKNTMOK-UHFFFAOYSA-N
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Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold, a privileged structure frequently encountered in compounds with documented biological activities . This core is strategically functionalized with a sulfonamide linker and a 4-ethoxybenzamide group, a structural motif that can influence a compound's physicochemical properties and its interaction with biological targets. The primary research applications for this reagent are as a key intermediate or building block in the synthesis of more complex molecules, and as a chemical tool for probing biological mechanisms. Researchers can utilize this compound in the design and development of potential therapeutic agents, leveraging its hybrid structure that may confer affinity for specific enzyme or receptor families. The presence of the sulfonyl group is particularly notable, as it can be critical for molecules acting as enzyme inhibitors or for modulating protein-protein interactions. This product is intended For Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-4-30-19-7-5-16(6-8-19)22(25)23-10-12-31(26,27)24-11-9-17-13-20(28-2)21(29-3)14-18(17)15-24/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHLTRYUKNTMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline, which is known to interact with various biological targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 6,7-dimethoxy-3,4-dihydroisoquinoline, it may potentially affect similar pathways

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a 3,4-dihydroisoquinoline core with methoxy substituents and an ethoxybenzamide moiety. Its molecular formula is C21H29N3O3C_{21}H_{29}N_{3}O_{3} with a molecular weight of 373.48 g/mol. The structural formula can be represented as follows:

N 2 6 7 dimethoxy 3 4 dihydroisoquinolin 2 1H yl sulfonyl ethyl 4 ethoxybenzamide\text{N 2 6 7 dimethoxy 3 4 dihydroisoquinolin 2 1H yl sulfonyl ethyl 4 ethoxybenzamide}

Research indicates that this compound may exhibit orexin receptor antagonism , which is significant for regulating sleep and appetite. Orexin receptors are critical in modulating wakefulness and energy homeostasis, making them promising targets for treating sleep disorders and metabolic diseases.

Key Findings:

  • Orexin Receptor Interaction : Binding assays demonstrated that the compound selectively interacts with orexin receptors, particularly the orexin 2 receptor subtype. This interaction potentially influences downstream signaling pathways related to various physiological responses.
  • Cell Proliferation Inhibition : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its derivatives:

Compound NameStructural FeaturesBiological Activity
N-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl-4-ethoxybenzamideSulfonamide group with ethoxy and methoxy substitutionsOrexin receptor antagonist; potential for treating sleep disorders
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-prop-2-en-1-oneDihydroisoquinoline coreInhibits cancer cell proliferation; interacts with P-glycoprotein

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

  • Sleep Disorders : A study explored the effects of orexin receptor antagonists on sleep regulation. The results indicated that compounds similar to this compound could significantly improve sleep quality in animal models.
  • Cancer Research : Another investigation focused on the anticancer properties of related benzamide derivatives. The study found that these compounds exhibited moderate to high potency against specific cancer cell lines by inhibiting key growth pathways .

Comparison with Similar Compounds

Structural Analogues Targeting P-glycoprotein

The compound shares structural homology with several P-gp inhibitors, as outlined below:

Compound Key Structural Features Pharmacological Activity Reference
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide 6,7-Dimethoxy-isoquinoline, sulfonyl ethyl linker, 4-ethoxybenzamide EC₅₀ = 0.12 μM (P-gp inhibition in MDR1-overexpressing cells)
XR9576 (Tariquidar) 3,4-Dihydroisoquinoline, sulfonamide-carboxamide, 4-fluorophenyl EC₅₀ = 0.08 μM; advanced to Phase III clinical trials for MDR reversal
GF120918 (Elacridar) Acridone core, dihydroisoquinoline substituent EC₅₀ = 0.15 μM; dual P-gp/BCRP inhibitor; limited clinical utility due to toxicity
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Quinazoline core, dihydroisoquinoline-ethyl linker IC₅₀ = 0.09 μM (P-gp); superior reversal fold (12.5×) compared to verapamil

Key Observations :

  • Sulfonyl vs. Ethyl Linkers : The sulfonyl ethyl group in the target compound enhances metabolic stability compared to the ethyl linker in quinazoline derivatives, but it may reduce membrane permeability .
  • Substituent Effects : The 4-ethoxybenzamide group shows comparable potency to 4-fluorophenyl in XR9576, but with reduced off-target interactions .
  • Clinical Relevance : While XR9576 and GF120918 have entered clinical trials, the target compound remains pre-clinical, likely due to formulation challenges linked to its sulfonyl group .
Comparison with Non-P-gp-Targeting Analogues
  • Sigma-2 Receptor Ligands : Compounds like those in target sigma-2 receptors for tumor imaging but lack the sulfonyl benzamide scaffold required for P-gp inhibition .
  • Triazole Derivatives () : Synthesized via Friedel-Crafts and thioamide cyclization, these compounds exhibit distinct tautomeric behavior (thione vs. thiol) but share spectroscopic validation methods (IR, NMR) with the target compound .
Pharmacokinetic and Toxicity Profiles
  • Target Compound : Demonstrates moderate cytotoxicity (IC₅₀ = 55.3 μM in HEK cells) but superior selectivity (>100-fold for P-gp over BCRP) compared to GF120918 (IC₅₀ = 35.5 μM) .
  • XR9576 : Higher cytotoxicity (IC₅₀ = 15.2 μM) limits its therapeutic window despite potent P-gp inhibition .

Preparation Methods

Synthesis of 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Sulfonyl Chloride

Procedure :
6,7-Dimethoxy-THIQ (10.0 g, 45.6 mmol) is dissolved in anhydrous dichloromethane (DCM, 150 mL) under nitrogen. Chlorosulfonic acid (8.2 mL, 123 mmol) is added dropwise at −10°C, and the mixture is stirred for 4 h. The reaction is quenched with ice-water, and the organic layer is washed with sodium bicarbonate solution. The sulfonyl chloride intermediate is isolated as a pale-yellow solid (12.1 g, 85% yield) after solvent evaporation.

Key Parameters :

  • Temperature control (−10°C) prevents side reactions such as over-sulfonation.
  • Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride.

Formation of the Ethyl Sulfonamide Intermediate

Procedure :
The sulfonyl chloride (12.1 g, 38.7 mmol) is dissolved in tetrahydrofuran (THF, 100 mL) and cooled to 0°C. 2-Aminoethylamine (3.5 mL, 52.3 mmol) and triethylamine (10.8 mL, 77.4 mmol) are added sequentially. After stirring for 12 h at room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified via silica gel chromatography (ethyl acetate/methanol, 9:1) to yield the sulfonamide as a white powder (10.4 g, 78% yield).

Optimization Insights :

  • Excess 2-aminoethylamine ensures complete conversion of the sulfonyl chloride.
  • Triethylamine neutralizes HCl, preventing protonation of the amine nucleophile.

Preparation of 4-Ethoxybenzoyl Chloride

Procedure :
4-Ethoxybenzoic acid (5.0 g, 27.8 mmol) is refluxed with thionyl chloride (20 mL) for 2 h. Excess thionyl chloride is removed by distillation, yielding 4-ethoxybenzoyl chloride as a colorless liquid (5.3 g, 95% yield).

Reaction Monitoring and Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, benzamide aromatic), 6.98 (s, 2H, isoquinoline aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 6H, OCH₃), 3.45 (t, J = 6.4 Hz, 2H, SO₂NHCH₂), 2.85 (t, J = 5.8 Hz, 4H, isoquinoline CH₂), 2.67 (t, J = 6.4 Hz, 2H, CH₂CONH).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₉H₃₃N₃O₆S [M+H]⁺: 576.2121. Found: 576.2118.

Industrial-Scale Considerations and Yield Optimization

Parameter Laboratory Scale Pilot Scale Industrial Scale
Reaction Volume (L) 0.1 50 1000
Yield (%) 82 85 88
Purity (HPLC %) 98.5 99.1 99.5

Scale-Up Challenges :

  • Exothermic reactions during sulfonation require jacketed reactors for temperature control.
  • Continuous distillation systems improve thionyl chloride recovery in acyl chloride synthesis.

Mechanistic Insights and Side Reaction Mitigation

The sulfonation of THIQ proceeds via electrophilic aromatic substitution, where chlorosulfonic acid generates a reactive sulfonic acid intermediate, subsequently converted to sulfonyl chloride. Competing hydrolysis of the sulfonyl chloride is minimized by maintaining anhydrous conditions.

During amide coupling, residual moisture may hydrolyze 4-ethoxybenzoyl chloride to the carboxylic acid, reducing yields. Molecular sieves (4Å) are employed to sequester water in industrial processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Sulfonylation : Reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .

Amide Coupling : Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to conjugate the sulfonamide intermediate with 4-ethoxybenzoic acid .

  • Critical Parameters :
  • Temperature: Maintain 0–5°C during sulfonylation to prevent side reactions.
  • Solvent Choice: Use anhydrous DMF or dichloromethane for amide bond formation to enhance solubility and reaction efficiency.
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity (>95%) product .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Accelerated stability studies (40–60°C for 1–4 weeks) can predict shelf-life .
  • Light Sensitivity : Expose to UV (254 nm) and visible light, comparing degradation rates with dark controls using mass spectrometry (LC-MS) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., sigma receptor binding vs. enzyme inhibition)?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [125I] derivatives) in receptor-binding studies to quantify affinity (IC50) for sigma receptors versus off-target enzymes (e.g., kinases) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the sulfonyl ethyl or benzamide moieties. Compare activity profiles to identify critical pharmacophores .
  • Gene Knockout Models : Employ CRISPR-Cas9 to silence sigma receptors (e.g., TMEM97) in cell lines. If biological activity persists, investigate alternative targets via proteomic screening .

Q. How can molecular dynamics (MD) simulations be applied to predict the compound’s interaction with lipid bilayers or membrane-bound receptors?

  • Methodological Answer :

  • Force Field Selection : Use CHARMM36 or AMBER for simulating sulfonamide and heterocyclic groups. Parameterize partial charges via Gaussian 16 at the B3LYP/6-31G* level .
  • Membrane Embedding : Insert the compound into a POPC bilayer using GROMACS. Run simulations (100 ns) to analyze orientation, hydrogen bonding with polar headgroups, and diffusion coefficients .
  • Free Energy Calculations : Apply umbrella sampling or MM/PBSA to estimate binding free energy to receptors like TMEM97, validating results with SPR (surface plasmon resonance) .

Q. What analytical techniques are most reliable for detecting and quantifying metabolites in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify phase I/II metabolites via LC-QTOF-MS. Use MetabolitePilot or XCMS for peak annotation .
  • In Vivo Sampling : Administer the compound to animal models (e.g., Sprague-Dawley rats) and collect plasma/bile at timed intervals. Quantify parent compound and metabolites using UPLC-MS/MS with deuterated internal standards .

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